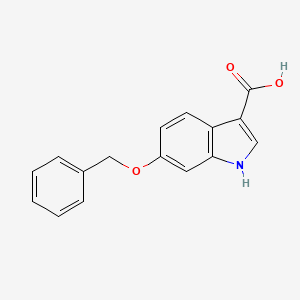

6-(benzyloxy)-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylmethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTJFYMDTZJVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676505 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-74-9 | |

| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 6-(Benzyloxy)-1H-indole-3-carboxylic acid: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery programs. This technical guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 6-(benzyloxy)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[2][3] We will detail a logical workflow that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). This guide moves beyond a simple recitation of data, focusing on the causal reasoning behind experimental choices and the synergistic interpretation of multi-source data to build an unassailable structural proof.

Foundational Strategy: Synthesis-Informed Elucidation

Before analyzing an unknown sample, understanding its synthetic history provides a powerful predictive framework for its structure. A common and efficient route to synthesize substituted indole-3-carboxylic acids involves a Japp-Klingemann reaction followed by a Fischer indole synthesis.[4][5][6] This pathway is not only synthetically relevant but also informs the elucidation process by predicting the expected connectivity and potential side products.

The synthesis commences with the diazotization of 4-(benzyloxy)aniline. The resulting diazonium salt is then reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, via the Japp-Klingemann reaction to form a hydrazone intermediate.[7][8] This hydrazone is then subjected to acid-catalyzed cyclization in the classic Fischer indole synthesis, which proceeds through a[9][9]-sigmatropic rearrangement to form the indole ring.[10][11] Subsequent hydrolysis of the ester yields the final carboxylic acid product.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: 6-(Benzyloxy)-1H-indole-3-carboxylic acid is a specialized organic molecule featuring a core indole scaffold, a versatile building block in medicinal chemistry. The strategic placement of a benzyloxy group at the 6-position and a carboxylic acid at the 3-position makes it a trifunctional intermediate of significant interest. The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] The carboxylic acid moiety serves as a critical handle for derivatization, enabling amide bond formation, esterification, or reduction, while also enhancing aqueous solubility.[2] The benzyloxy group acts as a protected form of a phenol, which can be unmasked in later synthetic stages to reveal a new functional group for further modification or to act as a key pharmacophoric element. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for professionals in chemical research and drug development.

Part 1: Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values, particularly the predicted ones, provide a baseline for designing experimental conditions such as reaction temperature, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 24370-74-9 | [3] |

| Molecular Formula | C₁₆H₁₃NO₃ | [3] |

| Molecular Weight | 267.28 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 531.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.06 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and basic aqueous solutions. Sparingly soluble in nonpolar organic solvents and neutral water. | Inferred from structure &[2] |

| Storage | 2-8°C, sealed in dry, keep in dark place. | [3] |

Part 2: Synthesis and Purification

A robust and logical synthetic pathway to this compound proceeds from the commercially available 6-benzyloxyindole. The synthesis involves a two-step sequence: C3-formylation followed by oxidation of the resulting aldehyde.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indoles at the C3 position.[4] Following formylation, the Pinnick oxidation is the method of choice for converting the resulting aldehyde to a carboxylic acid. Its key advantage is the mild reaction conditions and high tolerance for other functional groups, making it ideal for a substrate containing an acid-sensitive indole ring and a benzyl ether.[5][6]

Step 1: Synthesis of 6-Benzyloxy-1H-indole-3-carbaldehyde (Adapted from Smith, G. F.[4])

-

Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0°C in an ice-salt bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 6-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and water. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, which hydrolyzes the intermediate iminium salt and precipitates the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum to yield 6-benzyloxy-1H-indole-3-carbaldehyde, which can often be used in the next step without further purification.[7]

Step 2: Synthesis of this compound via Pinnick Oxidation (Adapted from Kraus, G. A.[6])

-

Setup: In a flask, dissolve the crude 6-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq.) from the previous step in tert-butanol (t-BuOH).

-

Reagent Addition: Add 2-methyl-2-butene (5.0 eq.), which acts as a scavenger for the hypochlorite byproduct.[6] In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq.) in water.

-

Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature. The reaction is typically exothermic and should be monitored. Stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained. Concentrate the mixture under reduced pressure to remove the t-BuOH.

-

Extraction: Dilute the remaining aqueous slurry with water and adjust the pH to ~9-10 with 2M NaOH. Wash the basic solution with ethyl acetate or diethyl ether to remove any non-acidic impurities (like unreacted 2-methyl-2-butene adducts).

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Purification

Causality: An acid-base extraction is a highly effective method for purifying carboxylic acids.[2] It leverages the acidic nature of the target compound to move it into an aqueous basic phase, leaving neutral organic impurities behind. Subsequent acidification reprecipitates the purified product. Recrystallization is then used to remove any remaining co-precipitated impurities.

-

Acid-Base Extraction:

-

Dissolve the crude, dried product in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

-

Combine the aqueous layers. Wash this basic solution once with ethyl acetate to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~2.

-

The purified product will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

-

-

Recrystallization:

-

Select an appropriate solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexane).

-

Dissolve the crude acid in the minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

-

Part 3: Spectroscopic & Analytical Characterization

| Technique | Expected Features |

| ¹H NMR | ~11.0-12.0 ppm (broad s, 1H): Carboxylic acid proton (COOH).[10]~8.1-8.5 ppm (broad s, 1H): Indole N-H proton.~7.8-8.0 ppm (s, 1H): H2 proton of the indole ring.~7.2-7.6 ppm (m, 6H): H4 proton of the indole ring and the 5 protons of the phenyl ring.~6.8-7.0 ppm (m, 2H): H5 and H7 protons of the indole ring.~5.1 ppm (s, 2H): Benzylic CH₂ protons. |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (C=O).[10]~155-160 ppm: C6 carbon attached to the benzyloxy group.~135-140 ppm: Quaternary carbons of the indole and phenyl rings.~110-130 ppm: CH carbons of the indole and phenyl rings.~100-110 ppm: C3 and C7 carbons of the indole ring.~70 ppm: Benzylic CH₂ carbon. |

| FT-IR (cm⁻¹) | ~2500-3300 (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10]~3300-3400 (sharp/medium): N-H stretch of the indole ring.~1680-1710 (strong): C=O stretch of the carboxylic acid carbonyl.~1210-1320 & ~1400-1440: C-O stretch and O-H bend of the carboxylic acid.~1000-1100: C-O-C stretch of the benzyl ether. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 266.1: Deprotonated molecular ion.[M+Na-2H]⁻ at m/z 288.1: Sodium adduct. |

Part 4: Chemical Reactivity & Potential Applications

The molecule's three key regions—the indole ring, the carboxylic acid, and the benzyl ether—endow it with a versatile reactivity profile, making it a valuable intermediate.

Reactivity Profile Diagram

Caption: Key reaction pathways for derivatization.

Discussion of Reactivity

-

Carboxylic Acid Group: This is the most versatile functional group for derivatization. It readily undergoes standard amide coupling reactions (e.g., using EDC/HOBt or conversion to an acid chloride) with a wide array of amines to generate libraries of amides. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[11] It can also be esterified to create prodrugs or reduced to the corresponding alcohol.

-

Benzyl Ether Group: The benzyloxy group is a robust protecting group for the 6-hydroxy functionality. It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[12] This deprotection unmasks the 6-hydroxy group, a key pharmacophore in many biologically active molecules, including metabolites of antidepressants and potential anti-breast cancer agents.[12][13]

-

Indole Nucleus: The indole ring itself is reactive. While the C3 position is blocked, the electron-rich ring can undergo electrophilic substitution, typically at the C2, C4, or C7 positions depending on the directing effects of the existing substituents. More modern palladium-catalyzed C-H activation/arylation reactions can also be employed to functionalize the indole core, for instance at the C2 or C4 positions.[14]

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for the synthesis of more complex drug candidates. Its utility stems from the known biological activities of related indole derivatives.

-

Anticancer Agents: The indole scaffold is central to many anticancer agents. Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target agents against receptors like EGFR and VEGFR-2, which are overexpressed in many cancers. The carboxylic acid handle is crucial for building out the structures required for potent inhibition.

-

Antiviral Agents: 6-Benzyloxyindole (the precursor) is a known reactant for preparing inhibitors of the Hepatitis C Virus (HCV). The C3-carboxylic acid provides a vector for adding functionalities that can enhance binding to viral proteins or improve pharmacokinetic properties.

-

Kinase Inhibitors: The precursor is also used to prepare inhibitors of Protein Kinase C (PKC), a family of enzymes involved in signal transduction that are targets in various diseases. The ability to generate diverse amides from the title compound is critical for developing selective and potent kinase inhibitors.

-

CNS Agents: The 6-hydroxyindole moiety is found in metabolites of CNS-active drugs like the antidepressant vilazodone.[12] This makes the title compound a valuable synthon for preparing reference standards of metabolites or for developing new CNS-targeted agents.

Part 5: Safety, Handling, and Storage

Hazard Profile: While specific toxicity data for this compound is limited, data from closely related compounds like 6-benzyloxy-1H-indole-3-carbaldehyde suggests the following hazards under the Globally Harmonized System (GHS):[15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and dark place to prevent degradation.[3] A refrigerator (2-8°C) is recommended for long-term storage.

-

Store away from strong oxidizing agents.

References

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. scbt.com [scbt.com]

- 8. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 9. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(benzyloxy)-1H-indole-3-carboxylic acid CAS number 24370-74-9

An In-Depth Technical Guide to 6-(Benzyloxy)-1H-indole-3-carboxylic Acid (CAS: 24370-74-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and drug discovery.[1] Its presence in essential biomolecules, from the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, underscores its remarkable ability to interact with a diverse array of biological targets.[1] Within this storied family of molecules, this compound emerges not as an end-product, but as a pivotal starting point—a versatile and strategically designed intermediate for the synthesis of novel, high-value therapeutic agents.[2][3]

This guide provides a senior application scientist's perspective on this compound, moving beyond mere data recitation to explain the causality behind its synthesis, the strategic value of its functional groups, and its demonstrated potential in forging new paths in pharmacology.

Section 1: Core Molecular Profile

This compound is characterized by the indole core, functionalized with a carboxylic acid at the pharmacologically significant C-3 position and a benzyloxy protecting group at the C-6 position. This benzyloxy group is a key feature, masking a hydroxyl functionality that can be revealed in later synthetic stages to modulate solubility, polarity, and receptor-binding interactions. The carboxylic acid serves as a versatile chemical handle for derivatization, most commonly for the formation of amides.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 24370-74-9 | [4] |

| Molecular Formula | C₁₆H₁₃NO₃ | [4] |

| Molecular Weight | 267.28 g/mol | [4] |

| Synonyms | 6-phenylmethoxy-1H-indole-3-carboxylic acid | [4] |

| Predicted Boiling Point | 531.1 ± 35.0 °C | [4] |

| Predicted Density | 1.342 ± 0.06 g/cm³ | [4] |

| Appearance | Solid (Typical) | [5] |

Section 2: Synthesis Strategy and Execution

The synthesis of substituted indole-3-carboxylic acids can be approached in two primary ways: constructing the indole ring system from acyclic precursors or, more commonly for this type of intermediate, functionalizing a pre-existing indole core.[6] The latter approach offers greater control and efficiency when the starting indole is readily available.

Conceptual Synthesis Workflow

A logical and field-proven approach to synthesizing this compound begins with 6-benzyloxyindole. The critical step is the introduction of the carboxylic acid moiety at the C-3 position, which is the most nucleophilic site on the indole ring and thus predisposed to electrophilic substitution.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Laboratory Protocol (Self-Validating System)

This protocol is a representative methodology adapted from established procedures for indole functionalization.[7][8] The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize this compound from 6-benzyloxyindole.

Step 1: Vilsmeier-Haack Formylation of 6-Benzyloxyindole

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Causality: The reaction is exothermic; initial cooling prevents uncontrolled temperature spikes and potential side reactions. The inert nitrogen atmosphere protects reagents from atmospheric moisture and oxygen.

-

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent (chloromethylene-dimethyliminium salt).

-

Causality: Pre-formation of the Vilsmeier reagent is critical. It is the active electrophile that will be attacked by the electron-rich indole ring.

-

-

Indole Addition: Dissolve 6-benzyloxyindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Gentle heating provides the necessary activation energy for the electrophilic substitution at the C-3 position of the indole.

-

-

Workup: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice and water. Basify the solution by adding aqueous sodium hydroxide (e.g., 2M NaOH) until pH > 10. The intermediate, 6-benzyloxyindole-3-carboxaldehyde, will precipitate.

-

Causality: The hydrolysis of the reaction intermediate is achieved by adding water. Basification neutralizes the acidic reaction medium and precipitates the solid aldehyde product.

-

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 6-benzyloxyindole-3-carboxaldehyde, can be used in the next step, often without further purification.[2]

Step 2: Pinnick Oxidation to the Carboxylic Acid

-

Setup: Suspend the crude 6-benzyloxyindole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.

-

Causality: This solvent system is ideal for the Pinnick oxidation, accommodating both organic and inorganic reagents.

-

-

Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the suspension. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3-4 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution slowly to the aldehyde suspension.

-

Causality: Sodium chlorite is the oxidant. The reaction generates hypochlorous acid (HOCl) as a byproduct, which can cause unwanted side reactions. 2-methyl-2-butene acts as a scavenger, reacting with and neutralizing the HOCl. NaH₂PO₄ acts as a buffer to maintain a slightly acidic pH, which is optimal for the oxidation.

-

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: After completion, dilute the reaction with water and acidify to pH 2-3 with hydrochloric acid (HCl). The desired carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration. Wash with cold water to remove inorganic salts. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Section 3: Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its application as a foundational building block for synthesizing molecules with significant therapeutic potential.

Caption: Potential applications derived from the core compound.

-

Antihypertensive Drug Candidates: Researchers have successfully designed and synthesized novel indole-3-carboxylic acid derivatives that demonstrate high nanomolar affinity for the angiotensin II receptor (AT₁ subtype).[9] These compounds have shown the ability to lower blood pressure in spontaneously hypertensive rat models, with some exhibiting effects superior to the established drug losartan.[9]

-

Oncology and Cancer Therapeutics: The indole scaffold is a cornerstone of modern oncology research. Derivatives have been developed to target crucial pathways in cell proliferation.[1] For instance, some act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancers.[10] Furthermore, indole-3-carboxylic acid itself has been shown to potentiate the effects of the chemotherapy drug doxorubicin in colorectal cancer models by promoting cancer cell senescence, a state of irreversible growth arrest.[11][12]

-

Agrochemical Innovation: Beyond medicine, indole-3-carboxylic acid derivatives have been investigated as novel herbicides.[7][8] By designing molecules that act as antagonists for the plant hormone auxin receptor (TIR1), scientists have created compounds that effectively inhibit the root and shoot growth of various weeds.[13]

-

Dermatological Applications: A closely related natural product, 6-isoprenylindole-3-carboxylic acid, was found to possess potent anti-melanogenic activity.[14][15] It works by suppressing key signaling pathways (MAPK-MITF) involved in melanin production and exhibiting antioxidant effects, suggesting potential for treating hyperpigmentation disorders.[14][15] This highlights the importance of the 6-substituted indole-3-carboxylic acid scaffold in dermatological research.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques provide a definitive structural fingerprint.

-

Nuclear Magnetic Resonance (¹H NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum would be expected to show distinct signals:

-

A broad singlet for the indole N-H proton (typically >11 ppm).

-

A singlet for the C-2 proton of the indole ring.

-

A series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the indole and benzyl rings.

-

A characteristic singlet for the two methylene protons (-CH₂-) of the benzyloxy group (approx. 5.1 ppm).

-

A very broad singlet for the carboxylic acid proton (-COOH).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The primary observation would be the molecular ion peak.

-

Expected [M-H]⁻: 266.08

-

Expected [M+H]⁺: 268.09

-

Section 5: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate. While a specific, verified safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally analogous compounds provide a reliable basis for handling procedures.[16][17][18]

GHS Hazard and Precautionary Information (Anticipated)

| Category | Statement | Source (Analogous Compounds) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16][18] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][19] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[16]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its synthesis is straightforward, leveraging classic organic reactions. Its true power is unlocked through the strategic manipulation of its two key functional groups—the benzyloxy ether and the carboxylic acid—which serve as gateways to a vast chemical space. The derivatives stemming from this single intermediate have already shown significant promise in diverse and critical fields, from hypertension and oncology to agriculture. For any research team focused on the discovery of novel bioactive agents, a thorough understanding and proficient handling of this compound are invaluable assets.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. aksci.com [aksci.com]

- 17. 6-Benzyloxy-1H-indole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 18. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 6-(Benzyloxy)-1H-indole-3-carboxylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 6-(benzyloxy)-1H-indole-3-carboxylic acid. While direct empirical data for this molecule is sparse in current literature, a comprehensive analysis of structurally related analogs provides a strong rationale for its investigation across several therapeutic domains. This document synthesizes existing knowledge to propose a targeted research framework for elucidating the compound's pharmacological profile. We will explore its synthetic route and, based on established activities of cognate structures, hypothesize its potential as an anticancer, neuroprotective, or anti-melanogenic agent. Detailed, field-proven experimental protocols are provided to empower researchers to systematically validate these hypotheses. Our approach is grounded in the principles of causal experimental design and data integrity, aiming to accelerate the discovery and development of novel indole-based therapeutics.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, with prominent examples ranging from the neurotransmitter serotonin to the anti-inflammatory drug indomethacin. The functionalization of this bicyclic aromatic heterocycle at various positions has yielded compounds with a vast spectrum of biological activities. The indole-3-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting anticancer and plant growth-regulating properties. Furthermore, substitution at the 6-position of the indole ring has been shown to be a viable strategy for modulating the pharmacological profile of these molecules, leading to potent and selective agents.

The subject of this guide, this compound, combines these key structural features. The benzyloxy group at the 6-position introduces a significant lipophilic and aromatic substituent, which can critically influence receptor binding, membrane permeability, and metabolic stability. This guide will, therefore, explore the logical intersection of the known biological activities of indole-3-carboxylic acids and 6-substituted indoles to build a compelling case for the systematic investigation of this promising, yet undercharacterized, molecule.

Synthesis of this compound

A plausible and efficient synthesis of the target compound can be envisioned starting from the commercially available precursor, 6-benzyloxyindole. The synthesis would proceed via a two-step process involving formylation followed by oxidation.

Step 1: Vilsmeier-Haack Formylation to Yield 6-(Benzyloxy)-1H-indole-3-carboxaldehyde

The introduction of a formyl group at the C3 position of the indole ring is a common and high-yielding reaction. The Vilsmeier-Haack reaction is the method of choice for this transformation.

Experimental Protocol:

-

To a stirred solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl₃) dropwise. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-benzyloxyindole in a minimal amount of DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 6-(benzyloxy)-1H-indole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.[1]

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Oxidation to this compound

The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents.

Experimental Protocol:

-

Suspend 6-(benzyloxy)-1H-indole-3-carboxaldehyde in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Hypothesized Biological Activities and Proposed Investigational Assays

Based on the biological activities of structurally similar compounds, we propose three primary avenues for the investigation of this compound.

Anticancer Activity

The indole-3-carboxylic acid and indole-6-carboxylic acid scaffolds are present in numerous compounds with demonstrated anticancer properties. For instance, indole-3-carboxylic acid itself has been shown to enhance the efficacy of doxorubicin in colorectal cancer models.[2] Furthermore, derivatives of indole-6-carboxylic acid have been developed as inhibitors of key receptor tyrosine kinases involved in tumorigenesis, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3]

Proposed Investigational Workflow:

Anticancer Investigational Workflow

3.1.1. Cell Viability (MTT) Assay

This initial screen determines the cytotoxic effects of the compound on cancer cell lines.

Experimental Protocol:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

3.1.2. EGFR and VEGFR-2 Kinase Assays

If the compound shows cytotoxicity, its potential to inhibit key cancer-related kinases should be investigated.

Experimental Protocol (Luminescence-based):

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR-2).[2][5]

-

Add the master mix to the wells of a white 96-well plate.

-

Add the test compound at various concentrations to the designated wells.

-

Initiate the kinase reaction by adding recombinant human EGFR or VEGFR-2 enzyme.[2][6]

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and less inhibition.

-

Calculate the percent inhibition and determine the IC₅₀ value.[5]

Quantitative Data Summary (Hypothetical)

| Assay | Cell Line/Target | IC₅₀ (µM) |

| MTT | MCF-7 | Experimental Value |

| MTT | HCT-116 | Experimental Value |

| Kinase Assay | EGFR | Experimental Value |

| Kinase Assay | VEGFR-2 | Experimental Value |

Neurological Activity

Indole derivatives are well-known for their diverse activities in the central nervous system. A structurally related class of compounds, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, have been identified as potent S1P1 receptor functional antagonists, which are targets for autoimmune diseases like multiple sclerosis.

Proposed Investigational Workflow:

Neurological Activity Investigational Workflow

3.2.1. S1P1 Receptor Binding Assay

This assay determines if the compound can bind to the S1P1 receptor.

Experimental Protocol (Radioligand Competition):

-

Prepare S1P1 receptor membranes from cells overexpressing the receptor.

-

Dilute the membranes in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[7]

-

In a 96-well plate, pre-incubate the test compound at various concentrations with the S1P1 membranes for 30 minutes at room temperature.

-

Add a radioligand, such as [³²P]S1P, at a fixed concentration (e.g., 0.1-0.2 nM) to all wells.[7]

-

Incubate for 60 minutes at room temperature to allow for competitive binding.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values.[8]

Anti-Melanogenic Activity

A derivative with a similar substitution pattern, 6-isoprenylindole-3-carboxylic acid, has been shown to have potent anti-melanogenic activity by inhibiting key enzymes in the melanin synthesis pathway.[1]

Proposed Investigational Workflow:

Anti-Melanogenic Activity Investigational Workflow

3.3.1. Melanin Content Assay in B16F10 Cells

This assay quantifies the effect of the compound on melanin production in a standard melanoma cell line.

Experimental Protocol:

-

Seed B16F10 murine melanoma cells in 6-well plates and allow them to adhere.

-

Treat the cells with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), alone or in combination with non-toxic concentrations of the test compound.

-

Incubate for 72 hours.

-

Wash the cells with PBS and lyse them with a NaOH solution.

-

Measure the absorbance of the lysates at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the confluence of several established pharmacophores. While direct biological data is currently lacking, the analysis of its structural components strongly suggests the potential for anticancer, neurological, and anti-melanogenic activities. The experimental workflows and detailed protocols provided in this guide offer a robust and logical framework for the systematic evaluation of these hypotheses. The causality-driven approach, starting with broad phenotypic screening followed by more specific target-based assays, ensures an efficient use of resources and a high probability of elucidating the compound's true pharmacological profile. The data generated from these studies will be crucial in determining the therapeutic potential of this and related indole derivatives, paving the way for the development of novel therapeutics.

References

- 1. jk-sci.com [jk-sci.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. promega.com [promega.com]

- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Blueprint: A Proposed Mechanism of Action for 6-(benzyloxy)-1H-indole-3-carboxylic Acid as a Sphingosine-1-Phosphate Receptor 1 Antagonist

Abstract

This technical guide addresses the mechanism of action of 6-(benzyloxy)-1H-indole-3-carboxylic acid. Our extensive literature review reveals a notable absence of direct pharmacological studies for this specific molecule. However, based on the well-documented activities of structurally analogous indole derivatives, we hypothesize that this compound acts as a functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide outlines a comprehensive research program designed to rigorously test this hypothesis, providing a roadmap for its investigation from initial binding characterization to in vivo validation.

Introduction: The Indole Scaffold and a Mechanistic Void

The indole-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antihypertensive and anti-cancer properties[1][2]. The specific subject of this guide, this compound, is a distinct molecule within this class, characterized by a benzyloxy group at the 6-position of the indole ring. Despite its availability as a research chemical, its biological targets and mechanism of action remain uncharacterized in publicly accessible literature. Often, such molecules serve as intermediates in the synthesis of more complex pharmaceuticals[3].

This guide pivots from documenting a known mechanism to proposing a scientifically-grounded hypothesis. Drawing from structure-activity relationships of similar compounds, we posit a compelling avenue for investigation. Specifically, the structural similarity to (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are potent S1P1 functional antagonists, suggests a plausible and testable mechanism of action for this compound.

A Hypothetical Mechanism: Functional Antagonism of the S1P1 Receptor

We hypothesize that this compound functions as an antagonist at the S1P1 receptor. S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation[4][5][6][7][8][9]. The endogenous ligand, sphingosine-1-phosphate (S1P), binds to S1P1 on lymphocytes, guiding their egress along an S1P concentration gradient[5][9][10].

Functional antagonists of S1P1, such as the approved drug Fingolimod (FTY720), initially act as agonists, causing receptor internalization and subsequent degradation[11][12]. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes and leading to peripheral lymphopenia[8][11]. This mechanism is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis[11][13].

Our hypothesis is predicated on two key structural features of this compound:

-

The Carboxylic Acid Moiety: This group can act as a bioisostere for the phosphate group of S1P, enabling interaction with the receptor's binding pocket.

-

The Benzyloxy-Indole Core: This lipophilic scaffold can facilitate optimal positioning within the transmembrane domains of the S1P1 receptor.

The proposed signaling pathway is depicted below.

Caption: Proposed S1P1 signaling and antagonism.

A Phased Experimental Approach to Test the Hypothesis

To validate this hypothesis, we propose a multi-phase experimental plan, progressing from in vitro receptor binding to in vivo functional outcomes.

Phase 1: In Vitro Characterization of Receptor Interaction

The initial phase will determine if this compound directly interacts with the S1P1 receptor and elucidates the nature of this interaction.

-

Objective: To determine the binding affinity (Ki) of the compound for the S1P1 receptor.

-

Causality: A high binding affinity would provide the first piece of direct evidence that the compound physically interacts with the S1P1 receptor. This is a foundational experiment for any receptor-targeted drug discovery program.

-

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of this compound[14][15][16].

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

| Parameter | Description |

| Bmax | Maximum number of binding sites. |

| Kd | Dissociation constant of the radioligand. |

| IC50 | Concentration of competitor inhibiting 50% of radioligand binding. |

| Ki | Inhibitory constant of the competitor. |

-

Objective: To assess the functional activity of the compound as an agonist, antagonist, or inverse agonist at the S1P1 receptor.

-

Causality: This assay directly measures G protein activation, the first step in the signaling cascade after receptor binding[17][18][19][20][21]. It will reveal whether the compound activates the receptor (agonist), blocks the activation by an agonist (antagonist), or reduces basal receptor activity (inverse agonist).

-

Protocol:

-

Assay Setup: Incubate S1P1-expressing cell membranes with varying concentrations of this compound in the presence and absence of a known S1P1 agonist (like S1P).

-

Initiate Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the mixture.

-

Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.

-

Termination and Measurement: Terminate the reaction and quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis:

-

Agonist Mode: Plot [³⁵S]GTPγS binding versus compound concentration to determine EC50 and Emax.

-

Antagonist Mode: Plot the response to a fixed concentration of S1P against varying concentrations of the test compound to determine the IC50 and calculate the antagonist affinity (Kb).

-

-

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Phase 2: Cellular Functional Assays

This phase will investigate the compound's effect on receptor signaling and trafficking in a cellular context.

-

Objective: To determine if the compound induces β-arrestin recruitment to the S1P1 receptor.

-

Causality: β-arrestin recruitment is a key event in GPCR desensitization and internalization[22][23][24][25][26]. For a functional antagonist, inducing β-arrestin recruitment is a critical step leading to the removal of the receptor from the cell surface.

-

Protocol:

-

Cell Line: Utilize a commercially available cell line engineered to express the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter assay).

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 90 minutes).

-

Add the detection reagents.

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis: Plot the signal against the log concentration of the compound to determine the EC50 for β-arrestin recruitment.

-

Phase 3: In Vivo Proof-of-Concept

The final phase will test the hypothesized mechanism in a relevant animal model.

-

Objective: To determine if the compound induces lymphopenia in vivo, the hallmark of S1P1 functional antagonism.

-

Causality: A significant reduction in circulating lymphocytes would strongly support the hypothesis that the compound is acting as an S1P1 functional antagonist in a physiological system, by preventing lymphocyte egress from lymphoid organs[5][8][11].

-

Protocol:

-

Animal Model: Use wild-type C57BL/6 mice.

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., Fingolimod).

-

Blood Sampling: Collect peripheral blood samples at various time points post-dosing (e.g., 4, 8, 24 hours).

-

Cell Counting: Perform a complete blood count (CBC) with differential analysis to quantify the number of circulating lymphocytes.

-

Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group. A dose-dependent decrease in lymphocytes would be a positive result.

-

-

Objective: To evaluate the therapeutic potential of the compound in a mouse model of multiple sclerosis.

-

Causality: The EAE model is a standard for testing the efficacy of S1P1 modulators[11][27][28]. Amelioration of disease symptoms would provide strong evidence that the compound's S1P1 antagonism-induced lymphopenia is therapeutically relevant.

-

Protocol:

-

EAE Induction: Induce EAE in C57BL/6 mice using a standard protocol (e.g., immunization with MOG35-55 peptide).

-

Treatment: Begin daily dosing with this compound, vehicle, or a positive control upon the onset of clinical signs.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and assign a clinical score.

-

Histology: At the end of the study, analyze spinal cord and brain tissue for immune cell infiltration and demyelination.

-

Data Analysis: Compare the clinical scores and histological findings between the treatment groups. A reduction in disease severity would indicate in vivo efficacy.

-

Expected Outcomes and Interpretation

The table below summarizes the expected outcomes that would support our central hypothesis.

| Experiment | Expected Outcome for S1P1 Functional Antagonist | Interpretation |

| Radioligand Binding | Competitive displacement of radioligand (nanomolar to low micromolar Ki). | The compound directly binds to the S1P1 receptor. |

| GTPγS Binding | Low or no stimulation in agonist mode; rightward shift of agonist curve in antagonist mode. | The compound does not activate G-protein signaling but blocks agonist-induced activation. |

| β-Arrestin Recruitment | Dose-dependent increase in signal (potent EC50). | The compound engages the cellular machinery for receptor internalization. |

| Lymphocyte Counting | Dose- and time-dependent reduction in peripheral blood lymphocytes. | The compound prevents lymphocyte egress from lymph nodes in vivo. |

| EAE Model | Amelioration of clinical scores and reduced CNS inflammation. | The compound's in vivo mechanism has a therapeutically relevant outcome. |

Conclusion

While the mechanism of action of this compound is not currently defined, its structural features point toward a plausible role as a functional antagonist of the S1P1 receptor. The experimental framework detailed in this guide provides a rigorous and logical pathway to test this hypothesis. Successful validation would not only elucidate the molecular mechanism of this compound but also position it as a potential lead for the development of novel immunomodulatory therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 24. GPCR β-Arrestin Product Solutions [discoverx.com]

- 25. multispaninc.com [multispaninc.com]

- 26. youtube.com [youtube.com]

- 27. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 6-(benzyloxy)-1H-indole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

6-(benzyloxy)-1H-indole-3-carboxylic acid is a synthetic molecule featuring a core indole-3-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry. The strategic placement of a benzyloxy group at the 6-position of the indole ring presents a unique opportunity for novel therapeutic applications. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon structure-activity relationships of analogous molecules. We delve into hypothesized targets in oncology, neurodegenerative disorders, and inflammatory conditions, presenting the scientific rationale and detailed experimental workflows for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising molecule.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] From the anti-cancer properties of vinca alkaloids to the anti-inflammatory effects of indomethacin, the versatility of the indole ring system is well-established.[4][5] The therapeutic potential of indole derivatives is often dictated by the nature and position of their substituents.

This compound combines three key pharmacophoric elements: the indole core, the carboxylic acid at the 3-position, and a benzyloxy substituent at the 6-position. The indole-3-carboxylic acid moiety itself is a known bioactive entity, with derivatives showing activities ranging from enhancing the efficacy of chemotherapeutics to acting as receptor antagonists.[6][7][8] The introduction of a benzyloxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets, often conferring neuroprotective or enzyme-inhibitory properties.[9][10][11]

This guide will therefore explore the potential therapeutic landscape of this compound by dissecting the known activities of its constituent parts and proposing a roadmap for experimental validation.

Potential Therapeutic Targets in Oncology

The indole scaffold is a cornerstone in the development of anti-cancer agents.[5][12][13] Derivatives of indole-3-carbinol and indole-3-carboxylic acid have demonstrated pleiotropic anti-cancer effects, impacting cell proliferation, survival, and metastasis through the modulation of multiple signaling pathways.[13][14]

Hypothesized Oncology Targets

Based on the activities of structurally related indole compounds, we hypothesize that this compound may target the following key players in cancer biology:

-

Tubulin: Many indole derivatives are known to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[4][12]

-

Survivin and other Inhibitors of Apoptosis Proteins (IAPs): Survivin is a key IAP that is overexpressed in many cancers. Indole analogs have been identified as effective survivin inhibitors.[15]

-

Bcl-2 Family Proteins: The anti-apoptotic proteins Bcl-2 and Mcl-1 are critical for cancer cell survival. Indole derivatives have been shown to inhibit these proteins, promoting apoptosis.[4]

-

Kinases: Various kinases are crucial for cancer cell signaling and proliferation. 6-substituted indoles have been identified as inhibitors of kinases like Haspin.[16]

-

DNA Topoisomerase I: This enzyme is a validated target for cancer therapy. 6-substituted indolizinoquinolinediones have been shown to be catalytic inhibitors of Topoisomerase I.[17]

Rationale for Target Selection

The indole-3-carboxylic acid core provides a rigid scaffold for interaction with protein binding sites. The benzyloxy group at the 6-position can enhance binding affinity through hydrophobic and π-stacking interactions within the binding pockets of targets like tubulin and kinase ATP-binding sites. Furthermore, the carboxylic acid moiety can form crucial hydrogen bonds with key residues in the active sites of enzymes or the binding grooves of protein-protein interactions.

Experimental Validation Workflow: Oncology

A systematic approach is required to validate these hypothesized targets.

| Assay Type | Target | Experimental Protocol | Expected Outcome |

| Cell Proliferation Assay | General Cytotoxicity | Treat a panel of cancer cell lines (e.g., MCF-7, HCT116, HepG2) with increasing concentrations of the compound for 48-72 hours. Assess cell viability using an MTT or CellTiter-Glo assay. | Dose-dependent decrease in cell viability, yielding IC50 values. |

| Tubulin Polymerization Assay | Tubulin | Incubate purified tubulin with the compound and monitor the change in turbidity or fluorescence of a reporter dye to assess the rate and extent of microtubule formation. | Inhibition of tubulin polymerization compared to a positive control like colchicine. |

| Apoptosis Assays | Survivin, Bcl-2 family | Treat cancer cells with the compound and assess apoptosis via Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3 and PARP. | Increased percentage of apoptotic cells and cleavage of apoptotic markers. |

| Kinase Inhibition Assay | Kinases (e.g., Haspin) | Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo) with recombinant kinase, substrate, and ATP. Measure the inhibition of kinase activity in the presence of the compound. | Dose-dependent inhibition of kinase activity, allowing for IC50 determination. |

| Topoisomerase I Relaxation Assay | DNA Topoisomerase I | Incubate supercoiled plasmid DNA with Topoisomerase I in the presence and absence of the compound. Analyze the conversion of supercoiled to relaxed DNA by agarose gel electrophoresis. | Inhibition of DNA relaxation, indicating Topoisomerase I inhibition. |

Positive hits from in vitro assays should be further validated in cellular and animal models. This includes Western blot analysis to confirm target engagement in cells, and xenograft models in immunocompromised mice to assess in vivo anti-tumor efficacy.

Signaling Pathway Visualization

Caption: Hypothesized anti-cancer mechanisms.

Potential Therapeutic Targets in Neurological Disorders

The blood-brain barrier permeability and neuroprotective effects of certain benzyloxy-substituted molecules suggest a potential role for this compound in treating neurological disorders.[9][10]

Hypothesized Neurology Targets

-

Monoamine Oxidase B (MAO-B): Benzyloxy-substituted small molecules are known inhibitors of MAO-B, an enzyme implicated in Parkinson's disease.[10][18]

-

PSD95-nNOS Interaction: Disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) is a neuroprotective strategy in ischemic stroke. Benzyloxy benzamide derivatives have shown efficacy in this area.[9]

-

Nitric Oxide Synthase (NOS): 1,6-disubstituted indole derivatives have been identified as selective inhibitors of human neuronal NOS.[19]

-

Voltage-gated Sodium Channels: The benzyloxyphenyl pharmacophore has been shown to promote the slow inactivation of voltage-gated sodium channels, a mechanism relevant to anticonvulsant activity.[20]

Rationale for Target Selection

The benzyloxy group can facilitate entry into the central nervous system. The indole ring is structurally similar to neurotransmitters like serotonin, suggesting potential interactions with neurological targets. The carboxylic acid can engage in polar interactions with enzyme active sites or protein interfaces.

Experimental Validation Workflow: Neurology

| Assay Type | Target | Experimental Protocol | Expected Outcome |

| MAO-B Inhibition Assay | MAO-B | Use a commercially available MAO-Glo assay with recombinant human MAO-B. Measure the inhibition of MAO-B activity in the presence of the compound. | Dose-dependent inhibition of MAO-B, providing an IC50 value. |

| Co-immunoprecipitation | PSD95-nNOS Interaction | In neuronal cell lysates, immunoprecipitate PSD95 and perform Western blotting for nNOS to assess their interaction in the presence and absence of the compound. | Reduced co-immunoprecipitation of nNOS with PSD95. |

| NOS Inhibition Assay | nNOS | Utilize a Griess assay to measure nitrite production from L-arginine by recombinant nNOS in the presence of the compound. | Decreased nitrite production, indicating nNOS inhibition. |

| Electrophysiology | Sodium Channels | Perform whole-cell patch-clamp recordings on cultured neurons or cells expressing specific sodium channel subtypes. Assess the effect of the compound on channel gating properties, particularly slow inactivation. | Enhancement of slow inactivation of sodium channels. |

Neuroprotective effects can be assessed in cellular models of neurotoxicity (e.g., 6-OHDA or rotenone-treated PC12 cells for Parkinson's disease models).[10] In vivo efficacy can be evaluated in animal models of stroke (e.g., middle cerebral artery occlusion) or epilepsy.[9]

Experimental Workflow Diagram

Caption: Neurology target validation workflow.

Potential Therapeutic Targets in Inflammatory Diseases

Indole derivatives have well-documented anti-inflammatory properties, and this activity can be harnessed for the treatment of various inflammatory conditions.[2][4]

Hypothesized Anti-inflammatory Targets

-

Cyclooxygenase-2 (COX-2): Indole-containing compounds like indomethacin are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[4]

-

NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Indole-3-carbinol has been shown to modulate this pathway.[4][13]

-

Angiotensin II Receptor 1 (AT1): Antagonism of the AT1 receptor can have anti-inflammatory effects beyond its antihypertensive action. Indole-3-carboxylic acid derivatives have been developed as AT1 antagonists.[7]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): CysLT1 is a key receptor in the pathophysiology of asthma and allergic rhinitis. 3-substituted indole-2-carboxylic acid derivatives are potent and selective CysLT1 antagonists.[21]

Rationale for Target Selection

The structural features of this compound are conducive to interactions with the active sites of inflammatory enzymes and receptors. The benzyloxy group can occupy hydrophobic pockets, while the indole and carboxylic acid moieties can form specific hydrogen bonds and ionic interactions.

Experimental Validation Workflow: Inflammation

| Assay Type | Target | Experimental Protocol | Expected Outcome |

| COX-2 Inhibition Assay | COX-2 | Use a commercially available COX-2 inhibitor screening assay to measure the inhibition of prostaglandin production in the presence of the compound. | Dose-dependent inhibition of COX-2 activity. |

| NF-κB Reporter Assay | NF-κB Pathway | Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid. Stimulate the cells with TNF-α in the presence of the compound and measure luciferase activity. | Reduced luciferase activity, indicating inhibition of NF-κB signaling. |

| Receptor Binding Assay | AT1 Receptor | Perform a radioligand binding assay using cell membranes expressing the AT1 receptor and a radiolabeled ligand (e.g., [125I]-angiotensin II) to determine the compound's binding affinity.[7] | Displacement of the radioligand, allowing for the calculation of Ki. |

| Calcium Mobilization Assay | CysLT1 Receptor | In cells expressing the CysLT1 receptor, measure the intracellular calcium mobilization in response to a CysLT1 agonist (e.g., LTD4) in the presence of the compound. | Inhibition of agonist-induced calcium flux. |

Promising compounds can be tested in animal models of inflammation, such as carrageenan-induced paw edema in rats for general inflammation, or ovalbumin-induced airway inflammation in mice for asthma.

Conclusion and Future Directions

This compound represents a molecule with significant therapeutic potential across multiple disease areas. By leveraging the known pharmacology of its structural components, we have proposed a rational set of potential targets in oncology, neurology, and inflammatory diseases. The experimental workflows outlined in this guide provide a clear and systematic path for the scientific community to validate these hypotheses. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be crucial in its journey from a promising chemical entity to a potential therapeutic agent.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. | Semantic Scholar [semanticscholar.org]

- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indole-3-Carboxylic Acid Compounds: From Synthesis to Therapeutic Applications

Introduction: The Privileged Scaffold of Indole-3-Carboxylic Acid

The indole ring system is a cornerstone of medicinal chemistry, recognized as a 'privileged structure' due to its prevalence in a wide array of natural products and FDA-approved drugs.[1] At the heart of this chemical family lies indole-3-carboxylic acid (I3C), a versatile scaffold that serves as a foundational building block for the synthesis of novel therapeutic agents. As a metabolite of tryptophan, I3C and its derivatives are endogenous to biological systems, offering a unique starting point for drug design with inherent biocompatibility.[2][3][4] This guide provides an in-depth exploration of indole-3-carboxylic acid compounds, navigating from their synthetic pathways to their diverse and potent biological activities. We will delve into the causality behind experimental choices, present validated protocols, and explore the structure-activity relationships that govern their therapeutic potential in oncology, virology, inflammation, and beyond.

Part 1: Synthesis of the Indole-3-Carboxylic Acid Core and Its Derivatives